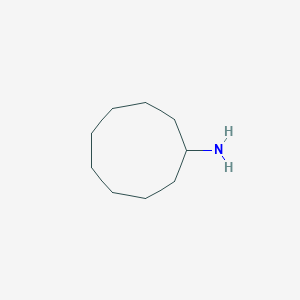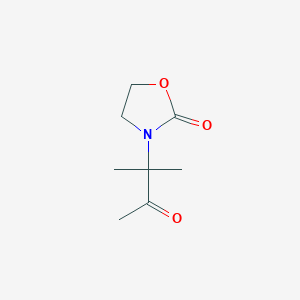
(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes an acetyl group, an isopropyl group, and an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Acetyl)-(4S)-isopropyl-2-oxazolidinone typically involves the reaction of an appropriate amino alcohol with an acetylating agent. One common method is the reaction of (4S)-isopropyl-2-oxazolidinone with acetic anhydride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acylation reactions typically involve acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (N-Acetyl)-(4S)-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglucosamine: A monosaccharide derivative with applications in biochemistry and medicine.
N-Acetyl-L-cysteine: Used as a dietary supplement and in medical treatments.
Uniqueness
(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(2-methyl-3-oxobutan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-6(10)8(2,3)9-4-5-12-7(9)11/h4-5H2,1-3H3 |
InChI Key |
CBTGWPQJVPZGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
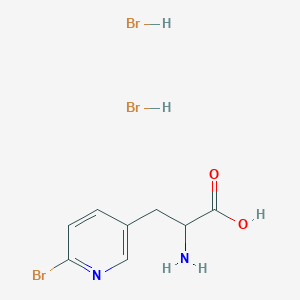
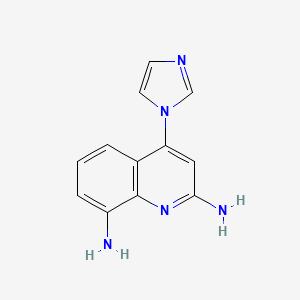
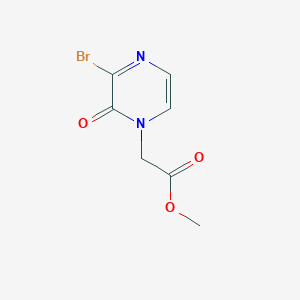

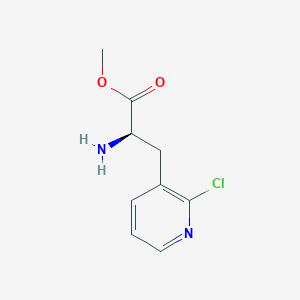
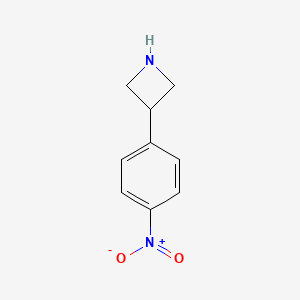

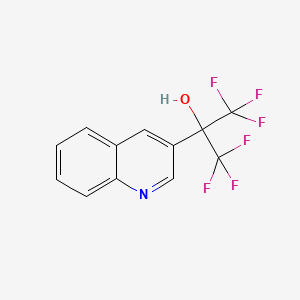
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
